An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates
An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-DM4-SPDP, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its use in ADC conjugation and subsequent in vitro and in vivo evaluation, alongside visual representations of relevant biological pathways and experimental workflows.
Core Concepts: Introduction to (R)-DM4-SPDP
(R)-DM4-SPDP is a drug-linker conjugate comprised of two critical moieties: (R)-DM4, a potent microtubule-inhibiting maytansinoid, and SPDP (succinimidyl 3-(2-pyridyldithio)propionate), a thiol-reactive crosslinker.[1][2][3] This construct is designed for the covalent attachment of the highly cytotoxic DM4 to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the therapeutic payload to target cancer cells. The SPDP linker contains a disulfide bond, which is designed to be stable in the systemic circulation but readily cleaved within the reducing environment of the target cell, releasing the active DM4 payload.[][5]
Chemical Structure
The chemical structure of (R)-DM4-SPDP is presented below, along with its IUPAC name.
Chemical Structure:
IUPAC Name: [(2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate[]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of (R)-DM4-SPDP is provided in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₅H₆₁ClN₄O₁₄S₂ | [][6][7] |
| Molecular Weight | 981.57 g/mol | [][6][7] |
| Appearance | Solid powder | [] |
| Purity | ≥98% | [][7] |
| LogP | 2.5 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 16 | [6] |
| Rotatable Bond Count | 16 | [6] |
Biological Properties
| Property | Description | Reference(s) |
| Mechanism of Action | DM4 binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. | [1][8] |
| Cellular Target | Tubulin | [] |
| In Vitro Potency (DM4) | IC₅₀ in the picomolar to low nanomolar range in sensitive cell lines. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving (R)-DM4-SPDP, from ADC conjugation to in vitro and in vivo evaluation.
Protocol for Antibody-Drug Conjugation with (R)-DM4-SPDP
This protocol describes the conjugation of (R)-DM4-SPDP to a monoclonal antibody via modification of lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
(R)-DM4-SPDP
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
-
Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0)
Procedure:
-
Antibody Preparation:
-
If the antibody has accessible disulfide bonds for reduction, treat the mAb solution with a 2-5 fold molar excess of TCEP at 37°C for 1-2 hours to generate free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of (R)-DM4-SPDP in anhydrous DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the (R)-DM4-SPDP stock solution to the prepared antibody solution. A common starting point is a 5-10 fold molar excess of the drug-linker to the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[10][11]
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Confirm the integrity of the conjugated antibody via SDS-PAGE under reducing and non-reducing conditions.[12]
-
Protocol for In Vitro Tubulin Polymerization Assay
This assay is used to determine the inhibitory effect of the released DM4 on tubulin polymerization.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
ADC or free DM4
-
96-well, UV-transparent microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of the ADC or free DM4 in General Tubulin Buffer.
-
-
Assay Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of the compound dilutions (or vehicle control) to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.
-
Immediately monitor the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[1][13]
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the IC₅₀ for the inhibition of tubulin polymerization.[1]
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC
-
96-well cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Add the ADC dilutions to the respective wells and incubate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[14]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to (R)-DM4-SPDP.
Signaling Pathway of DM4-Induced Apoptosis
Caption: Signaling pathway of DM4-induced apoptosis following ADC internalization.
Experimental Workflow for ADC Development and Evaluation
Caption: General experimental workflow for the development and evaluation of an ADC.
Logical Relationship of SPDP Linker Cleavage
Caption: Logical relationship of SPDP linker stability and cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
